Core Compound Identity and Physicochemical Properties
Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to (3-Carbamoyl-4-chlorophenyl)boronic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (3-Carbamoyl-4-chlorophenyl)boronic acid. It delves into its fundamental properties, synthesis, analytical characterization, and critical applications, with a focus on its role as a versatile building block in modern pharmaceutical discovery.
(3-Carbamoyl-4-chlorophenyl)boronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in synthetic and medicinal chemistry. Its unique trifunctional nature—featuring a boronic acid, a chloro substituent, and a carbamoyl group—makes it a highly valuable intermediate for constructing complex molecular architectures.
The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1] The chloro and carbamoyl groups modulate the electronic properties of the phenyl ring and provide specific vectors for hydrogen bonding interactions, which is a critical consideration in rational drug design for enhancing binding affinity and selectivity to biological targets.
Table 1: Physicochemical Properties of (3-Carbamoyl-4-chlorophenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 871332-67-1 | [2][3] |
| Molecular Formula | C₇H₇BClNO₃ | [2][3] |
| Molecular Weight | 199.40 g/mol | [3][4] |
| Appearance | White to off-white powder or crystals | [5] |
| Purity | Commercially available at ≥95% | [3] |
| Storage Conditions | Sealed container, refrigeration (2-8°C), under inert atmosphere | [2][6] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of substituted phenylboronic acids can be achieved through several established routes. A common and effective strategy involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup. This approach is favored for its reliability and scalability.
The diagram below illustrates a generalized workflow for the synthesis of (3-Carbamoyl-4-chlorophenyl)boronic acid, starting from a suitable chloro-aminobenzamide precursor. The choice of starting material is critical; it must contain the requisite carbamoyl and chloro functionalities and a handle for conversion into a Grignard reagent or another organometallic intermediate.
Caption: Generalized Synthetic Workflow.
Causality Behind Experimental Choices:
-
Diazotization and Sandmeyer Reaction (Step 1): This classic transformation is a reliable method for converting an aromatic amine into a halide (in this case, a bromide), which is more suitable for Grignard reagent formation.
-
Grignard Reagent Formation (Step 2): The use of magnesium in an anhydrous ether solvent like THF is standard for creating highly nucleophilic organomagnesium halides. Anhydrous conditions are critical to prevent quenching of the Grignard reagent by water.
-
Borylation at Low Temperature (Step 3): The reaction of the Grignard reagent with a trialkyl borate (like triisopropyl borate) is highly exothermic. Performing this step at very low temperatures (-78°C) is essential to control the reaction rate, prevent side reactions, and avoid over-addition to the boron center.
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Acidic Workup: The final hydrolysis step with aqueous acid is necessary to break down the boronate ester intermediate and protonate the resulting boronic acid, yielding the final product.
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The paramount application of (3-Carbamoyl-4-chlorophenyl)boronic acid in drug development is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for assembling the complex biaryl structures often found at the core of modern therapeutics.[1] Boronic acids are valued for their stability, low toxicity, and commercial availability.[7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, step-by-step methodology for a typical coupling reaction.
Objective: To synthesize a biaryl compound by coupling (3-Carbamoyl-4-chlorophenyl)boronic acid with a model aryl bromide.
Materials:
-
(3-Carbamoyl-4-chlorophenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Reaction Vessel (Schlenk flask or microwave vial)
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a clean, dry reaction vessel.
-
Reagent Addition: To the vessel, add the aryl bromide (1.0 eq.), (3-Carbamoyl-4-chlorophenyl)boronic acid (1.2 eq.), the base (3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide partner. The choice of base is crucial; stronger bases like Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups.
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is a critical step as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe. The solvent must be degassed (e.g., by sparging with inert gas) to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer. Wash with water and then brine to remove inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired biaryl compound.
-
Validation: Confirm the structure and purity of the final product using NMR, LC-MS, and HPLC.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of (3-Carbamoyl-4-chlorophenyl)boronic acid.
Table 2: Key Analytical Methodologies
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Aromatic protons will appear as distinct doublets and doublets of doublets in the 7.5-8.5 ppm region. The carbamoyl (-CONH₂) protons will appear as two broad singlets. The boronic acid -B(OH)₂ protons are often broad and may exchange with solvent. |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons will be observed in the 120-140 ppm range. The carbonyl carbon of the carbamoyl group will appear further downfield (>165 ppm). The carbon attached to the boron atom will show characteristic coupling. |
| RP-HPLC | Purity Assessment | A reversed-phase method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) should show a single major peak for the pure compound. This technique is crucial for quantifying impurities. |
| LC-MS | Identity Confirmation | Electrospray ionization (ESI) in negative mode should detect the [M-H]⁻ ion, while positive mode may show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 199.40. |
Note: Boronic acids can form cyclic anhydride trimers known as boroxines upon dehydration.[8] The presence of boroxines can be detected by NMR and may affect reactivity in coupling reactions. It is often important to use freshly prepared or properly stored material to minimize boroxine content.[8]
Safety, Handling, and Storage
Adherence to proper laboratory safety practices is mandatory when handling this compound.
-
Hazard Identification: (3-Carbamoyl-4-chlorophenyl)boronic acid is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[9][10] It is also harmful if swallowed.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[5][9]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.[9][11]
-
-
Handling: Avoid dust formation and accumulation.[5][9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere to prevent degradation and boroxine formation.[2]
References
- Bide Pharmatech Ltd. (n.d.). (3-Carbamoyl-4-chlorophenyl)boronic acid CAS NO.871332-67-1.
- Capot Chemical. (n.d.). Specifications of 3-carbamoyl-4-chlorophenylboronic acid.
- Capot Chemical. (2017). MSDS of 4-carbamoyl-3-chlorophenylboronic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Chlorophenylboronic acid.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Carboxy-3-chlorophenylboronic Acid.
- Sigma-Aldrich. (2025). Safety Data Sheet: (4-methylphenyl)boronic acid.
- Achmem. (n.d.). (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid.
- National Center for Biotechnology Information. (n.d.). (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid. PubChem Compound Summary for CID 44886947.
- Acros Organics. (n.d.). 4-Chlorophenylboronic Acid, 97%.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- National Center for Biotechnology Information. (n.d.). (4-Carbamoyl-3-chlorophenyl)boronic acid. PubChem Compound Summary for CID 44119639.
- X-MOL. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis.
- Guidechem. (n.d.). What are the applications of 4-Chlorophenylboronic acid?.
- Benchchem. (n.d.). Synthesis routes of (3-Chlorophenyl)boronic acid.
- Sigma-Aldrich. (n.d.). (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid.
- MDPI. (2025). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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